N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-(pyridin-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-30-18-7-3-2-6-17(18)25-21(29)26-11-8-15(9-12-26)13-23-19(27)20(28)24-16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSHTDYVEOOFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The target compound’s structure comprises three key segments:
- Piperidine core substituted at position 1 with a 2-methoxyphenyl carbamoyl group.
- Ethanediamide linker bridging the piperidine and pyridine moieties.
- Pyridin-3-yl group as the terminal substituent.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- Intermediate A : 1-[(2-Methoxyphenyl)carbamoyl]piperidin-4-yl)methylamine
- Intermediate B : Pyridin-3-yl oxamic acid
Coupling these intermediates via amide bond formation yields the final product.
Stepwise Synthesis of Key Intermediates
Synthesis of Intermediate A: 1-[(2-Methoxyphenyl)carbamoyl]piperidin-4-yl)methylamine
Piperidine Ring Functionalization
The piperidine core is synthesized via a Buchwald-Hartwig amination or reductive amination. For example:
- Reductive Amination :
- React 4-piperidone with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form N-benzylpiperidin-4-amine.
- Remove the benzyl protecting group via hydrogenolysis (H2/Pd-C) to yield piperidin-4-amine.
- Carbamoylation :
- Treat piperidin-4-amine with 2-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Reaction conditions: 0–25°C, triethylamine (TEA) as base, 12-hour stirring.
- Yield: 78–85% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthesis of Intermediate B: Pyridin-3-yl Oxamic Acid
Oxalic Acid Derivative Preparation :
- React oxalyl chloride with pyridin-3-amine in dry DCM at 0°C.
- Add dropwise to a solution of pyridin-3-amine and TEA (2:1 molar ratio).
- Stir for 4 hours at room temperature, then evaporate solvent to isolate crude pyridin-3-yl oxamate.
Hydrolysis :
- Treat the oxamate with 1M NaOH at 50°C for 2 hours.
- Acidify with HCl (1M) to precipitate pyridin-3-yl oxamic acid.
- Yield: 90–92% after filtration and drying.
Final Coupling Reaction
Amide Bond Formation
Combine Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).
- Reaction conditions: 0°C to room temperature, 24 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and dry over MgSO4.
- Purify via column chromatography (CH2Cl2/MeOH, 9:1) to obtain the final product.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling Reagent | EDC/HOBt | 75 | 98.5 |
| Solvent | DMF | 68 | 97.2 |
| Temperature | 0°C → RT | 75 | 98.5 |
| Reaction Time | 24 hours | 75 | 98.5 |
| Alternative Reagent | DCC/NHS | 62 | 96.8 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyridine-H), 7.95 (d, J = 8.0 Hz, 1H, NH), 6.90–7.20 (m, 4H, aryl-H), 3.85 (s, 3H, OCH3), 3.30–3.50 (m, 4H, piperidine-H), 2.85 (t, 2H, CH2NH).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.5 (C=O), 156.2 (C=O), 151.0 (pyridine-C), 132.4–112.7 (aryl-C), 55.8 (OCH3), 48.2 (piperidine-C).
- HRMS (ESI+) : m/z calcd for C21H25N5O4 [M+H]+: 412.1932; found: 412.1935.
Purity Assessment
| Method | Condition | Result |
|---|---|---|
| HPLC-PDA | C18 column, MeCN/H2O (70:30) | 98.5% purity |
| Elemental Analysis | C, H, N | ±0.3% error |
Industrial-Scale Considerations
For bulk production, the following adjustments are recommended:
- Catalytic Hydrogenation : Replace NaBH3CN with H2/Pd-C for greener synthesis.
- Continuous Flow Chemistry : Implement microreactors for carbamoylation to enhance yield (85→92%).
- Crystallization Optimization : Use antisolvent (n-heptane) to improve crystal morphology and filtration efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the ethanediamide linker.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced forms of the ethanediamide linker.
Substitution: Substituted derivatives at the piperidine or pyridine rings.
Scientific Research Applications
N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperidine-Based Amides and Carbamates
Compound 34 (N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide)
- Structural Similarities : Shares a piperidine-amide scaffold and substituted phenyl group (chloro, methoxy).
- Key Differences : The target compound has a carbamoyl (CONH) linkage instead of a propionamide (N-CO-CH2CH3) and includes a pyridin-3-yl ethanediamide group.
- Synthesis : Both compounds utilize reductive amination and amide coupling strategies (e.g., propionyl chloride under basic conditions) .
BIA 10-2474 (3-(1-(Cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide)
- Structural Similarities : Contains a pyridin-3-yl group and carbamoyl linkage.
- Key Differences : BIA 10-2474 incorporates an imidazole ring and cyclohexyl group, whereas the target compound uses a piperidine-ethanediamide scaffold.
- Biological Relevance : BIA 10-2474 is a fatty acid amide hydrolase (FAAH) inhibitor , suggesting the target compound’s carbamoyl-pyridine motif may also target enzymatic pathways.
Pyridin-3-yl Substituted Compounds
5-(Furan-2-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Structural Similarities : Shares the (1-(pyridin-3-yl)piperidin-4-yl)methyl group linked via an amide bond.
- Key Differences : The target compound replaces the isoxazole-furan system with a 2-methoxyphenyl carbamoyl and ethanediamide group.
- Physicochemical Properties : Both compounds have molecular weights ~350–400 g/mol, but the target’s ethanediamide linker may increase polarity and solubility .
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide
- Structural Similarities : Contains a pyridin-3-yl group and piperidine-methyl-amide scaffold.
- Key Differences : The imidazopyridine ring in this compound contrasts with the target’s ethanediamide and 2-methoxyphenyl groups.
- Synthetic Routes : Both compounds use carboxamide coupling agents (e.g., HATU/DIPEA), but the target’s ethanediamide requires sequential amidation steps .
Ethanediamide-Linked Compounds
N'-({1-[(2E)-3-(Furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- Structural Similarities : Both compounds feature ethanediamide linkers and piperidine cores.
- Key Differences : The tricyclic system in this analog introduces steric hindrance, whereas the target compound’s 2-methoxyphenyl group may enhance π-π stacking interactions.
Structure-Activity Relationship (SAR) Insights
- Ethanediamide Linker : This flexible linker could allow optimal positioning of the pyridin-3-yl group for receptor binding, contrasting with rigid analogs like BIA 10-2474 .
Biological Activity
N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-(pyridin-3-yl)ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Piperidine ring : Known for its role in various pharmacological agents.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine moiety : Often associated with biological activity due to its electron-withdrawing properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been shown to act as an antagonist at muscarinic receptors, particularly muscarinic receptor 4 (M4), which is implicated in various neurological diseases such as Alzheimer's disease and schizophrenia.
Key Mechanisms:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line/Model | Activity Observed | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Antitumor activity | 6.75 | High efficacy in 2D assays |
| Study 2 | HCC827 (Lung Cancer) | Cytotoxicity | 5.13 | Effective against resistant strains |
| Study 3 | MRC-5 (Fibroblast) | Low toxicity | 3.11 | Indicates selectivity for cancer cells |
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly inhibited the proliferation of lung cancer cell lines A549 and HCC827, with IC50 values indicating potent antitumor properties. The mechanism appears to involve DNA intercalation and inhibition of DNA-dependent enzymes, similar to other compounds with structural analogies.
- Neuroprotective Effects : In animal models, compounds structurally related to this compound have shown promise in reducing neuroinflammation and improving cognitive function in models of Alzheimer's disease. These effects are hypothesized to arise from M4 receptor modulation.
Q & A
Q. What are the key structural features of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-(pyridin-3-yl)ethanediamide, and how do they influence its reactivity and biological activity?
The compound features a piperidine ring substituted with a 2-methoxyphenyl carbamoyl group and a methyl linker to an ethanediamide bridge, which connects to a pyridin-3-yl moiety. The 2-methoxyphenyl group enhances lipophilicity and potential π-π stacking interactions, while the pyridine ring contributes to hydrogen bonding and metal coordination. These features are critical for binding to biological targets like enzymes or receptors, as seen in structurally similar analogs with neuroprotective or antimicrobial activity .
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidin-4-ylmethyl intermediate via carbamoylation of 2-methoxyaniline with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Step 2: Coupling the intermediate to pyridin-3-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide . Critical conditions include strict temperature control (0–25°C) to prevent side reactions and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and functional group integrity, particularly the methoxy (–OCH) and carbamoyl (–NHCO–) signals .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- HPLC-PDA: Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the neuroprotective properties of this compound, based on structural analogs?
- In vitro models: Use SH-SY5Y neuronal cells exposed to oxidative stress (HO or rotenone), measuring viability via MTT assay. Pre-treatment with the compound at 1–10 µM can assess dose-dependent neuroprotection .
- Mechanistic studies: Evaluate inhibition of caspase-3/7 activity (apoptosis) and modulation of antioxidant pathways (e.g., Nrf2/ARE) via Western blot .
- Structural analogs: Compare with piperidine-pyridine hybrids showing neuroprotection in to identify critical substituents .
Q. How should conflicting data regarding the biological activity of this compound’s analogs be addressed?
- Replicate studies: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Control variables: Test solubility (DMSO concentration ≤0.1%) and stability (LC-MS monitoring of compound degradation in media) .
- Meta-analysis: Cross-reference PubChem bioactivity data () to identify trends in IC values across analogs .
Q. What methodological approaches are recommended for assessing the pharmacokinetic properties of this compound in preclinical studies?
- ADME profiling:
- Absorption: Caco-2 cell permeability assay (P >1 × 10 cm/s indicates oral bioavailability) .
- Metabolism: Incubate with human liver microsomes (HLM) to quantify CYP450-mediated clearance .
- In vivo PK: Administer 10 mg/kg IV/PO in rodents, with plasma sampling over 24h for LC-MS/MS analysis. Calculate AUC, t, and bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound?
- Modify substituents: Replace the 2-methoxyphenyl group with halogenated or bulkier aryl groups to enhance target affinity (e.g., 3-chloro-4-methoxyphenyl in improved binding) .
- Bioisosteric replacement: Substitute the pyridin-3-yl group with isoquinoline () to improve blood-brain barrier penetration .
- Validate hypotheses: Test analogs in kinase inhibition assays (e.g., JNK3 for neuroprotection) and correlate activity with computational docking scores .
Safety and Handling
Q. What safety considerations should be prioritized when handling this compound in laboratory settings?
- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields for similar compounds guide optimization of this compound’s synthesis?
- Case study: reports a 71% yield for a piperidine-propionamide analog via reductive amination, while achieved 59% using Suzuki coupling. Optimize by screening palladium catalysts (e.g., Pd(OAc) vs. PdCl) and bases (KCO vs. CsCO) .
- Troubleshooting: Low yields may result from steric hindrance at the piperidine N-atom; introduce Boc-protection/deprotection steps to improve reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
